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molecular formula C7H10N2 B052232 3,5-Dimethylpyridin-2-amine CAS No. 41995-30-6

3,5-Dimethylpyridin-2-amine

Cat. No. B052232
M. Wt: 122.17 g/mol
InChI Key: NLDDLJBGRZJASZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09242972B2

Procedure details

3,5-dimethyl-N-(2,4,4-trimethylpentan-2-yl)pyridin-2-amine (6.5 g, 27.7 mmol) was mixed with 2,2,2-trifluoroacetic acid (46 mL, 621 mmol) and heated to 50° C. for 4.5 hours. The mixture was concentrated in vacuo then diluted with dichloromethane (10 mL) and water (10 mL). The layers were partioned and aqueous phase was neutralised to pH 7-8 using saturated bicarbonate solution. The product was then extracted with dichloromethane (3×10 mL) and the organics were dried using a phase separator cartridge. The solvent was evaporated in vacuo to give the title compound (2.99 g) as a white solid. LCMS (2 min, High pH) Rt 0.69 min, m/z (ES+) 123 (M+H).
Name
3,5-dimethyl-N-(2,4,4-trimethylpentan-2-yl)pyridin-2-amine
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([NH:9]C(C)(CC(C)(C)C)C)=[N:4][CH:5]=[C:6]([CH3:8])[CH:7]=1.FC(F)(F)C(O)=O>>[CH3:1][C:2]1[C:3]([NH2:9])=[N:4][CH:5]=[C:6]([CH3:8])[CH:7]=1

Inputs

Step One
Name
3,5-dimethyl-N-(2,4,4-trimethylpentan-2-yl)pyridin-2-amine
Quantity
6.5 g
Type
reactant
Smiles
CC=1C(=NC=C(C1)C)NC(C)(CC(C)(C)C)C
Name
Quantity
46 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
then diluted with dichloromethane (10 mL) and water (10 mL)
EXTRACTION
Type
EXTRACTION
Details
The product was then extracted with dichloromethane (3×10 mL)
CUSTOM
Type
CUSTOM
Details
the organics were dried
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=NC=C(C1)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.99 g
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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